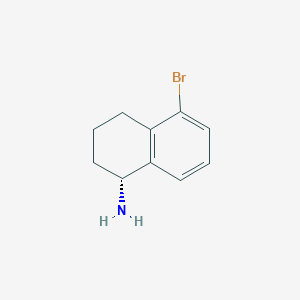

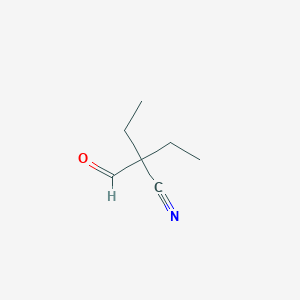

(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine (BTHN) is a synthetic organic compound that has been used in various scientific research applications. BTHN is a derivative of naphthalene, a hydrocarbon that is commonly found in oil and coal tar. BTHN is a chiral compound, meaning it has two stereoisomers that are non-superimposable mirror images of each other. BTHN has a wide range of biochemical and physiological effects, which have been studied in laboratory experiments.

Scientific Research Applications

Bio-catalytic Asymmetric Synthesis

(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine has been utilized in bio-catalytic processes for the asymmetric synthesis of significant precursors to drugs. A study by Taşdemir et al. (2020) explored the use of Lactobacillus curvatus strains as biocatalysts for the asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone to (R)-2-bromo-1-(naphthalen-2-yl)ethanol, a precursor to β-adrenergic receptor blockers. This process highlights the potential of (R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine derivatives in pharmaceutical synthesis, offering an environmentally friendly and efficient method for producing enantiopure compounds (Taşdemir, Kalay, Dertli, & Şahin, 2020).

Photophysical and Photochemical Properties

In research on singlet oxygen sensitizers, derivatives of naphthalene, similar to (R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine, have been synthesized to study their photophysical and photochemical characteristics. Doria et al. (2013) synthesized bromo- and alkylamino-substituted naphthalene diimides (NDIs) to explore their behavior as both singlet oxygen photosensitizers and fluorescent molecules. These studies are crucial for understanding the potential applications of such compounds in photodynamic therapy and as fluorescent markers in biological systems (Doria, Manet, Grande, Monti, & Freccero, 2013).

Chemical Sensing and Imaging

(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine and its derivatives have also been investigated for their potential in chemical sensing and imaging. Adhikari et al. (2016) developed a fluorescent chemosensor based on a naphthalene derivative, which demonstrated high sensitivity and fast response in detecting Sn2+ ions. This chemosensor was successfully applied for fluorescence imaging in living cells, showcasing the applicability of naphthalene derivatives in biological and environmental monitoring (Adhikari, Ghosh, Guria, & Sahana, 2016).

properties

IUPAC Name |

(1R)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHZHNDFXRZWHW-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C(=CC=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride](/img/structure/B2872872.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2872874.png)

![9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2872876.png)

![6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B2872884.png)

![4-Oxo-4-[3-(phenylmethoxycarbonylamino)phenyl]butanoic acid](/img/structure/B2872887.png)

![N-(4-methylthiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2872889.png)

![N~4~-(3,5-dimethylphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2872890.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one](/img/structure/B2872892.png)

![[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B2872894.png)